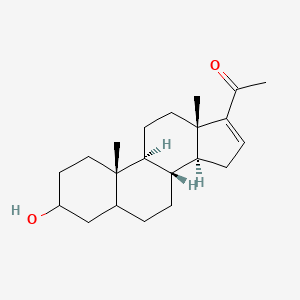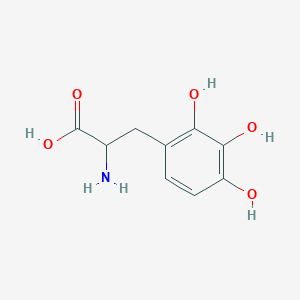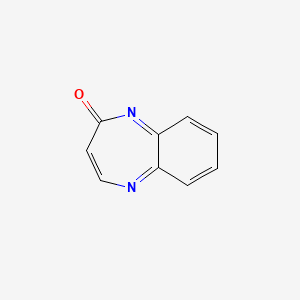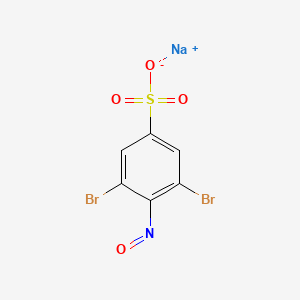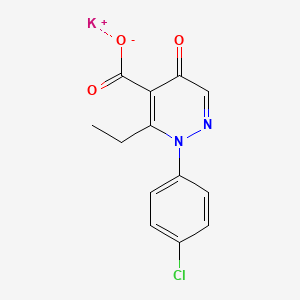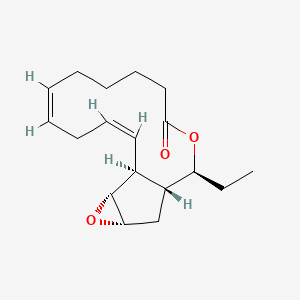
Ecklonialactone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ecklonialactone A is a macrolide.
This compound is a natural product found in Eisenia bicyclis and Egregia menziesii with data available.
科学的研究の応用
Isolation and Stereochemistry
Ecklonialactones A, B, and E were isolated from brown algae like Ecklonia stolonifera and Egregia menziesii. The absolute stereochemistry of ecklonialactone A was deduced by various techniques, showing a specific stereochemistry (Todd, Proteau, & Gerwick, 1994).
Synthesis Approaches
The total synthesis of ecklonialactone B and its derivatives was reported, employing techniques like catalytic asymmetric Claisen rearrangement and ring-closing metatheses (Becker et al., 2013). Another study detailed a protecting-group-free synthesis of ecklonialactones A and B, using transition-metal-catalyzed transformations (Hickmann, Alcarazo, & Fürstner, 2010).
Potential Therapeutic Applications
- Menopausal Syndrome Improvement: Ecklonia cava, containing this compound, was studied for its effects on menopausal syndrome in mice. The study found beneficial effects on bone density and depressive symptoms (Yang, Kim, & Lee, 2021).
- Liver Injury Prevention: Ecklonia cava polyphenol, containing this compound, was found to have protective effects against ethanol-induced liver injury in hepatocytes, indicating its potential in liver health management (Yamashita, Goto, Matsui‐yuasa, & Kojima-Yuasa, 2015).
- Asthma Management: Extracts of Ecklonia cava were shown to have anti-allergic effects and could inhibit asthmatic reactions in a mouse model, suggesting potential applications in asthma treatment (Kim et al., 2008).
- Periodontitis Alleviation: Ecklonia cava extract, containing this compound, demonstrated anti-inflammatory effects in a periodontitis rat model, indicating its potential in treating periodontal diseases (Kim et al., 2019).
特性
分子式 |
C18H26O3 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(1R,2S,9Z,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one |
InChI |
InChI=1S/C18H26O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h3-4,8,10,13-16,18H,2,5-7,9,11-12H2,1H3/b4-3-,10-8-/t13-,14+,15-,16-,18+/m0/s1 |
InChIキー |
GZNRNQVZDUCYFB-SOVGUPCDSA-N |
異性体SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C\C/C=C\CCCCC(=O)O1)O3 |
正規SMILES |
CCC1C2CC3C(C2C=CCC=CCCCCC(=O)O1)O3 |
同義語 |
ecklonialactone A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




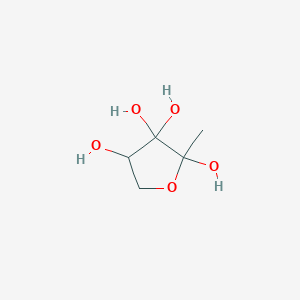

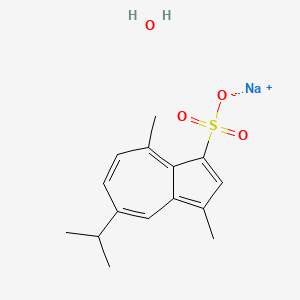
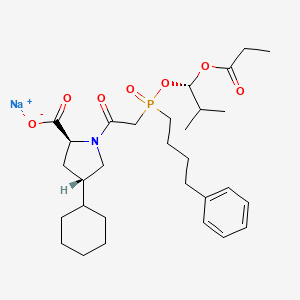
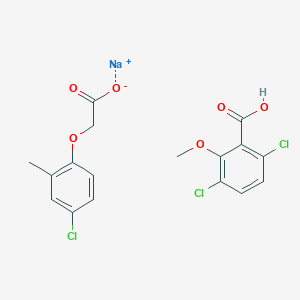
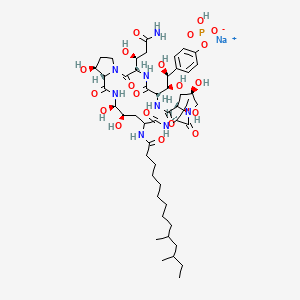
![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
